molecular formula C5H4Cl2N2O B031286 4,5-Dichloro-2-methylpyridazin-3(2h)-one CAS No. 933-76-6

4,5-Dichloro-2-methylpyridazin-3(2h)-one

Cat. No. B031286
CAS RN: 933-76-6
M. Wt: 179 g/mol
InChI Key: ACKBTCUMGAHRIE-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyridazin-3(2h)-one is a chemical compound that has garnered attention for its role as an intermediate in the synthesis of pesticides and anti-viral drugs. Its synthesis involves multiple steps, including chlorination, substitution, and oxidation reactions, which lead to the formation of this compound with specific structural characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 3-chloro-5-methylpyridazine, involves processes including chlorination, substitution, and oxidation, starting from citraconic anhydride. These steps culminate in a product with a total yield of around 27-30%, indicating the efficiency of the synthesis process for these intermediates (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).

Molecular Structure Analysis

Molecular structure characterization techniques such as IR, 1H NMR, and single-crystal X-ray diffraction have been employed to verify the structure of synthesized compounds. These methods confirm the structural integrity and characteristics of compounds related to 4,5-Dichloro-2-methylpyridazin-3(2h)-one, showcasing the compound's precise molecular framework (Z. Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are central to the synthesis of various biologically active molecules. For instance, the conversion of related chloro-amine compounds into azine fused thiazole-2-carbonitriles through thermolysis demonstrates the chemical versatility and reactivity of these molecules, which can serve as building blocks for more complex chemical entities (P. Koutentis et al., 2013).

Scientific Research Applications

Electrophilic Chlorinating Agents

4,5-Dichloro-2-methylpyridazin-3(2h)-one and its derivatives are recognized as novel electrophilic chlorinating agents. Their applications primarily involve the α-chlorination of active methylene/methine compounds, which are crucial steps in various organic synthesis processes. The chlorination occurs under the influence of Lewis or protonic acids and is notable for selectively yielding α-monochlorides and/or α,α-dichlorides with good to excellent yields (Park et al., 2005).

Synthesis of Chiral Pyridazinone Derivatives

The compound also finds its use in the synthesis of chiral pyridazinone derivatives, particularly those bearing a pyrazolopyridine ring. These derivatives are potent inhibitors of phosphodiesterase and are synthesized using a chiral-pool method starting from (R)-2-chloropropionyl chloride. The synthesis pathway is lauded for its high optical yield and efficiency (Yoshida et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It is hazardous to the respiratory system . The compound is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4,5-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBTCUMGAHRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239376
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methylpyridazin-3(2h)-one

CAS RN

933-76-6
Record name 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Synthesis routes and methods

Procedure details

25 g (151 mmoles) of 4,5-dichloropyridazinone are placed in a stainless steel reactor in the presence of 25.13 g (181 mmoles) K2CO3, 1 g (3.03 mmoles) of tetrabutylammonium bromide and 14.2 mL (227 mmoles) of iodomethane in 150 mL acetonitrile. The reaction medium is agitated for 4 h at 115° C. then filtered. The filtrate is concentrated to dryness then solubilized in AcOEt and washed in acid water (pH 1), then with NaCl-saturated water. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2). 19.1 g of intermediate 3a are thus obtained in the form of a yellow solid (yield 70%). TLC silica gel 60 F 254 Merck, petroleum ether-AcOEt: 70:30, Rf=0.48.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25.13 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
70%

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